Cas no 74051-73-3 (1H-Indazol-5-amine dihydroiodide)

1H-Indazol-5-amine dihydroiodide is a chemically stable salt form of 1H-Indazol-5-amine, offering enhanced solubility and handling properties compared to its free base counterpart. The dihydroiodide formulation ensures improved shelf life and consistent reactivity, making it suitable for synthetic applications in pharmaceutical and agrochemical research. Its high purity and well-defined crystalline structure facilitate precise use in coupling reactions, heterocyclic synthesis, and as a building block for biologically active compounds. The compound’s iodine counterions may also contribute to specific reactivity patterns in metal-catalyzed transformations. This derivative is particularly valuable in exploratory chemistry where controlled stoichiometry and stability are critical.
1H-Indazol-5-amine dihydroiodide structure
74051-73-3 structure
Product Name:1H-Indazol-5-amine dihydroiodide
CAS No:74051-73-3
MF:C7H9I2N3
MW:388.975405454636
CID:568447
PubChem ID:3057596
Update Time:2025-05-26

1H-Indazol-5-amine dihydroiodide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazol-5-amine dihydroiodide
    • 1H-Indazol-5-amine,hydriodide (1:2)
    • 1H-Indazol-6-amine, dihydriodide
    • 1H-Indazole, 6-amino-, dihydriodide
    • 6-Aminoindazole dihydroiodide
    • AC1MHTS8
    • AK109905
    • KB-218933
    • LS-81367
    • 74051-73-3
    • DTXSID30224974
    • 1H-indazol-5-amine;dihydroiodide
    • MDL: MFCD23701504
    • Inchi: 1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H
    • InChI Key: HBWRIYGOPMNLLA-UHFFFAOYSA-N
    • SMILES: I.I.N1C2C=CC(=CC=2C=N1)N

Computed Properties

  • Exact Mass: 388.889
  • Monoisotopic Mass: 388.889
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Boiling Point: 376.6°C at 760 mmHg
  • Flash Point: 209.5°C

1H-Indazol-5-amine dihydroiodide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on 1H-Indazol-5-amine dihydroiodide

Recent Advances in the Study of 1H-Indazol-5-amine Dihydroiodide (CAS: 74051-73-3) and Its Applications in Chemical Biology and Medicine

1H-Indazol-5-amine dihydroiodide (CAS: 74051-73-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its indazole core structure, has been explored for its role as a versatile building block in medicinal chemistry and as a potential therapeutic agent. The latest research highlights its utility in the development of kinase inhibitors, anti-cancer agents, and other biologically active molecules. This research brief synthesizes the most recent findings related to 1H-Indazol-5-amine dihydroiodide, focusing on its synthesis, biological activity, and emerging applications.

Recent studies have demonstrated the efficacy of 1H-Indazol-5-amine dihydroiodide as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have successfully utilized this compound to develop novel inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of indazole-based kinase inhibitors derived from 1H-Indazol-5-amine dihydroiodide, which exhibited promising activity against specific cancer cell lines.

In addition to its role in kinase inhibition, 1H-Indazol-5-amine dihydroiodide has been investigated for its potential as an anti-cancer agent. Preclinical studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating key apoptotic pathways. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to cell death. These findings suggest that 1H-Indazol-5-amine dihydroiodide could serve as a scaffold for the development of next-generation anti-cancer therapeutics.

The synthesis and optimization of 1H-Indazol-5-amine dihydroiodide have also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives with high purity and yield. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which could facilitate its broader use in drug discovery programs. Furthermore, computational studies have provided insights into the structure-activity relationships (SAR) of indazole derivatives, aiding in the design of more potent and selective molecules.

Beyond its applications in oncology, 1H-Indazol-5-amine dihydroiodide has shown potential in other therapeutic areas. For example, recent research has explored its use in the treatment of neurodegenerative diseases, where it may modulate neuroinflammatory pathways. Additionally, its role in infectious disease research has been investigated, with studies suggesting activity against certain bacterial and viral pathogens. These diverse applications underscore the versatility of this compound and its importance in modern drug discovery.

In conclusion, 1H-Indazol-5-amine dihydroiodide (CAS: 74051-73-3) represents a promising chemical entity with broad applications in chemical biology and medicine. Recent advancements in its synthesis, biological evaluation, and therapeutic potential highlight its value as a tool for drug discovery and development. Future research is expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs. This brief serves as a timely update for researchers and industry professionals engaged in the exploration of indazole-based compounds and their applications.

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